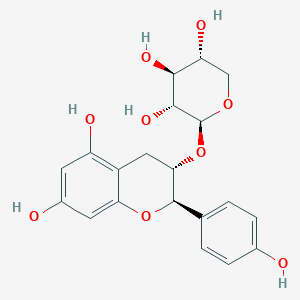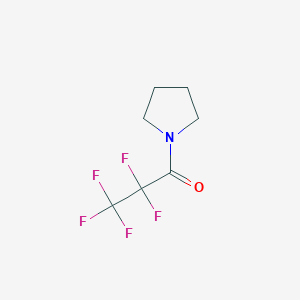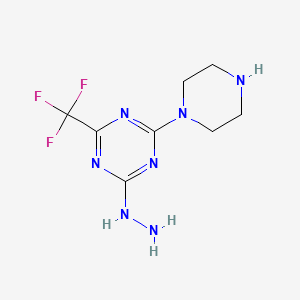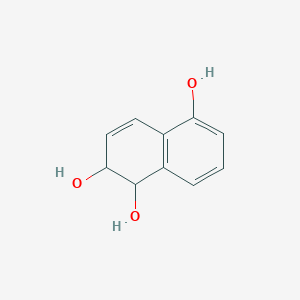
5,6-Dihydro-5,6-dihydroxynaphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-5,6-dihydroxynaphthol: is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is categorized under insecticides and metabolites and is often used as a reference standard for environmental analysis and testing . The compound is known for its unique structure, which includes a naphthalene ring with hydroxyl groups at the 5 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5,6-dihydroxynaphthol typically involves the reduction of α-naphthol. One common method includes the use of liquid ammonia and lithium metal . The process involves dissolving α-naphthol in liquid ammonia, followed by the addition of lithium metal. The reaction mixture is then treated with ethanol, and the ammonia is evaporated. The residue is dissolved in water, extracted with ether, and acidified with hydrochloric acid to yield the product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-5,6-dihydroxynaphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted naphthols
Applications De Recherche Scientifique
5,6-Dihydro-5,6-dihydroxynaphthol has several scientific research applications:
Chemistry: Used as a reference standard for environmental analysis and testing.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Used in the production of insecticides and other chemical products.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-5,6-dihydroxynaphthol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydroxyindole: An intermediate in the production of eumelanin, with antibacterial and antifungal properties.
1,2-Dihydronaphthalene-1,2,5-triol: A compound with a similar structure but different functional groups.
Uniqueness
5,6-Dihydro-5,6-dihydroxynaphthol is unique due to its specific hydroxylation pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its use as a reference standard in environmental analysis further highlights its importance in scientific research .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1,2-dihydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,9-13H |
Clé InChI |
SGLWVPNWAVTUMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(C2O)O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



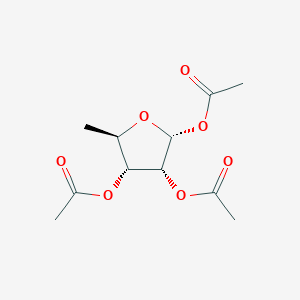
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
